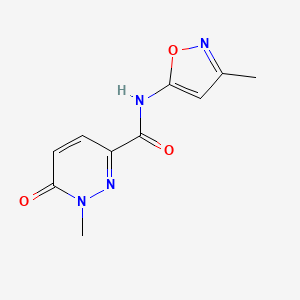![molecular formula C13H13N3O2S B6579511 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040662-26-7](/img/structure/B6579511.png)
1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (MS-PP-3CA) is a small molecule that has recently been studied for its potential use in a variety of scientific research applications. It is a member of the pyridazine family of compounds, which are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at the opposite ends of the ring. MS-PP-3CA has several unique properties that make it attractive for use in scientific research, including its relatively low toxicity, its small size, and its ability to be synthesized in large quantities.
Scientific Research Applications
1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been studied for its potential use in a variety of scientific research applications, including cancer research, drug discovery, and molecular biology. In cancer research, 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been studied for its potential ability to inhibit the growth of cancer cells. In drug discovery, 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been studied for its potential ability to interact with drug targets and modulate their activity. In molecular biology, 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been studied for its potential ability to interact with enzymes and modulate their activity.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is not yet fully understood. However, it is believed that 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide may interact with enzymes and modulate their activity, leading to changes in the biochemical and physiological processes of cells. It is also possible that 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide may interact with drug targets and modulate their activity, leading to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide are not yet fully understood. However, it is believed that 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide may interact with enzymes and modulate their activity, leading to changes in the biochemical and physiological processes of cells. It is also possible that 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide may interact with drug targets and modulate their activity, leading to changes in the biochemical and physiological processes of cells.
Advantages and Limitations for Lab Experiments
1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several advantages for use in lab experiments, including its relatively low toxicity, its small size, and its ability to be synthesized in large quantities. However, there are also some limitations to using 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide in lab experiments, including its lack of specificity for drug targets and its lack of ability to penetrate cell membranes.
Future Directions
The potential future directions for research involving 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide and its potential derivatives may lead to the development of more efficient and cost-effective synthesis methods. Further research into the potential interactions between 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide and drug targets may lead to the development of novel therapeutic agents. Finally, further research into the potential applications of 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide in molecular biology may lead to the development of novel tools for studying and manipulating cellular processes.
Synthesis Methods
1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can be synthesized from a variety of starting materials, including 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (MS-PP-3COOH) and 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride (MS-PP-3CCl). The synthesis of 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide from MS-PP-3COOH involves the reaction of MS-PP-3COOH with an amine, such as triethylamine, in the presence of a dehydrating agent such as acetic anhydride. The reaction of MS-PP-3CCl with an amine, such as triethylamine, in the presence of a base, such as sodium carbonate, can also be used to synthesize 1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide.
properties
IUPAC Name |
1-methyl-N-(2-methylsulfanylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-16-12(17)8-7-10(15-16)13(18)14-9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHUPKIPDUEOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6579435.png)

![2,3-dimethoxy-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6579450.png)

![N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579463.png)
![6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579468.png)
![5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide](/img/structure/B6579477.png)
![1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579484.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579494.png)
![2-(4-fluorophenoxy)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6579504.png)


![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579530.png)